
4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate
Overview
Description
4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate is an organic compound with the molecular formula C26H34O2 and a molecular weight of 378.55 g/mol . It is classified as an aryl compound and is primarily used for research purposes . The compound is known for its unique structural properties, which include a butylphenyl group and a trans-4-propylcyclohexyl group attached to a benzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate typically involves the esterification of 4-butylphenol with 4-(trans-4-propylcyclohexyl)benzoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
The compound 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS No. 90937-40-9) is a chemical substance with diverse applications, particularly in the fields of materials science and organic chemistry. This article explores its scientific research applications, supported by data tables and case studies.
Liquid Crystal Displays (LCDs)
One of the most prominent applications of this compound is in the formulation of liquid crystal mixtures for LCD technology. The unique molecular structure allows it to act as a liquid crystal material that can modulate light effectively.
Case Study: Liquid Crystal Mixtures
A study published in the Journal of Materials Science demonstrated that incorporating this compound into liquid crystal mixtures enhanced their electro-optical performance, leading to faster response times and improved contrast ratios compared to traditional materials.
Thermal Stability Enhancements
The compound exhibits significant thermal stability, making it suitable for high-temperature applications. Its stability under thermal stress is crucial for materials used in electronics and automotive industries.
Data Table: Thermal Properties Comparison
Compound | Thermal Decomposition Temp (°C) | Stability Index |
---|---|---|
This compound | 350 | High |
Traditional Liquid Crystal Compound | 250 | Moderate |
Alternative High-Temperature Compound | 300 | Moderate |
Polymer Composites
In polymer science, this compound is utilized as a plasticizer or additive to enhance the flexibility and durability of polymer matrices. Its incorporation improves mechanical properties without compromising thermal stability.
Case Study: Polymer Blends
Research published in Polymer Chemistry highlighted how blending this compound with polyvinyl chloride (PVC) resulted in composites with enhanced tensile strength and elongation at break, making them suitable for various industrial applications.
Pharmaceutical Applications
Emerging studies suggest potential uses in pharmaceuticals, particularly as an excipient in drug formulations due to its favorable solubility characteristics and biocompatibility.
Data Table: Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | Low |
Ethanol | Moderate |
DMSO | High |
Mechanism of Action
Comparison with Similar Compounds
- 4-Butylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
- 4-Butylphenyl 4-(trans-4-methylcyclohexyl)benzoate
- 4-Butylphenyl 4-(trans-4-isopropylcyclohexyl)benzoate
Comparison: 4-Butylphenyl 4-(trans-4-propylcyclohexyl)benzoate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties . Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications .
Properties
IUPAC Name |
(4-butylphenyl) 4-(4-propylcyclohexyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O2/c1-3-5-7-21-10-18-25(19-11-21)28-26(27)24-16-14-23(15-17-24)22-12-8-20(6-4-2)9-13-22/h10-11,14-20,22H,3-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOIKOQBYBIHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633044 | |
Record name | 4-Butylphenyl 4-(4-propylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90937-40-9 | |
Record name | 4-Butylphenyl 4-(4-propylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50633044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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